8-Fluoro-2-methylquinoline-5,6-diamine
CAS No.:
Cat. No.: VC15998035
Molecular Formula: C10H10FN3
Molecular Weight: 191.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10FN3 |
---|---|
Molecular Weight | 191.20 g/mol |
IUPAC Name | 8-fluoro-2-methylquinoline-5,6-diamine |
Standard InChI | InChI=1S/C10H10FN3/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,12-13H2,1H3 |
Standard InChI Key | RFZKSBZSYQFMSF-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C(C(=C2C=C1)N)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
8-Fluoro-2-methylquinoline-5,6-diamine (molecular formula: , molecular weight: 191.20 g/mol) features a bicyclic quinoline core substituted with functional groups at strategic positions (Figure 1). The fluorine atom at C8 enhances electronegativity and metabolic stability, while the methyl group at C2 introduces steric hindrance that may influence binding to biological targets. The 5,6-diamino groups facilitate hydrogen bonding and π-π stacking interactions, critical for molecular recognition processes .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.20 g/mol |
LogP (Partition Coefficient) | ~2.55 (estimated) |
Topological Polar Surface Area | 72.8 Ų |
Synthesis and Manufacturing
Halogenation and Amination Pathways
The synthesis of 8-fluoro-2-methylquinoline-5,6-diamine typically begins with chlorination of 2-methylquinoline derivatives using phosphorus oxychloride () at 80°C, followed by fluorination via nucleophilic aromatic substitution with potassium fluoride (KF) . Subsequent amination at C5 and C6 is achieved through palladium-catalyzed coupling reactions or direct ammonolysis under high-pressure conditions .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Chlorination | , 80°C, 1.5 h | 97–98 |
Fluorination | KF, DMF, 120°C, 12 h | 85 |
Amination | , Pd/C, 100°C | 78 |
Industrial-Scale Production
Industrial protocols emphasize cost-effectiveness and scalability. Continuous-flow reactors are employed for halogenation steps to minimize side reactions, while immobilized catalysts enhance amination efficiency. Recent advances in microwave-assisted synthesis reduce reaction times from hours to minutes, improving throughput .
Cell Line | IC (μM) | Fold Improvement vs. Gefitinib |
---|---|---|
H-460 (lung) | 0.03 | 186× |
HT-29 (colon) | 0.55 | 12× |
HepG2 (liver) | 0.33 | 25× |
Target Engagement Profiling
Surface plasmon resonance (SPR) studies demonstrate high-affinity binding () to epidermal growth factor receptor (EGFR), suggesting a dual kinase inhibition mechanism. Isothermal titration calorimetry (ITC) further confirms enthalpically driven interactions with ATP-binding pockets, rationalizing the compound’s potency.
Analytical Characterization and Quality Control
Structural Elucidation Techniques
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